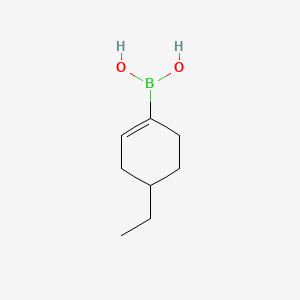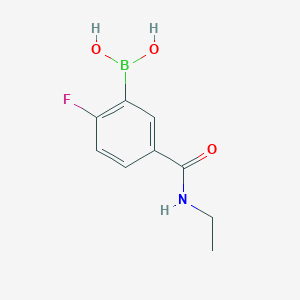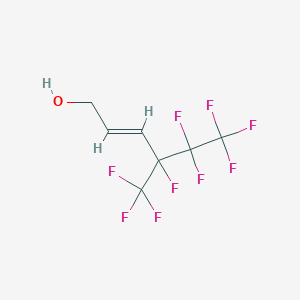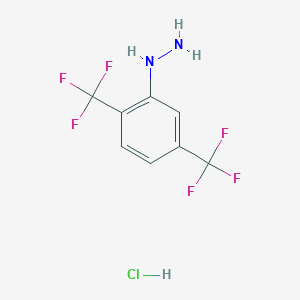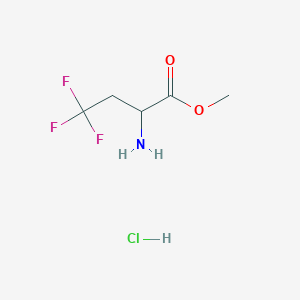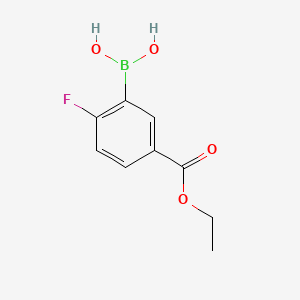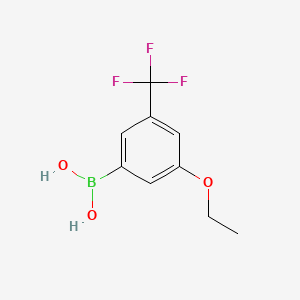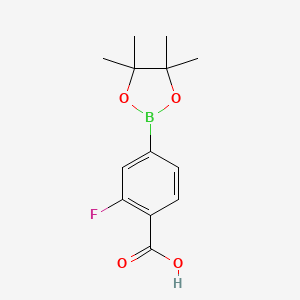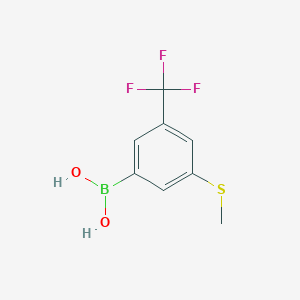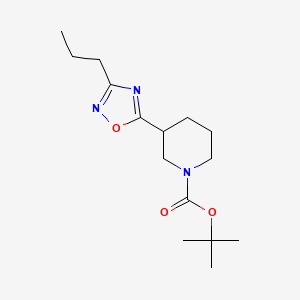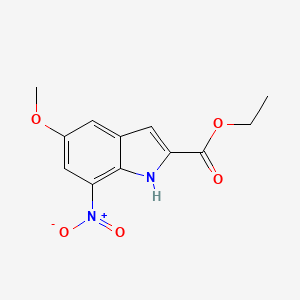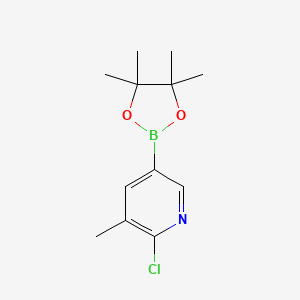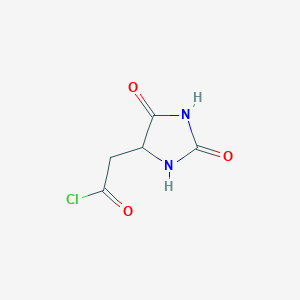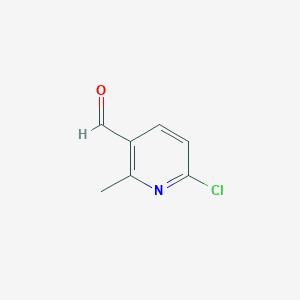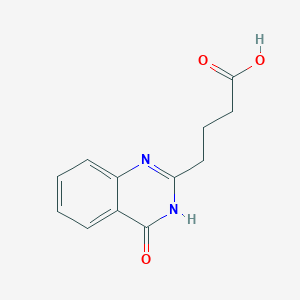
4-(4-氧代-3,4-二氢喹唑啉-2-基)丁酸
描述
“4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” is a chemical compound with the CAS Number: 95494-51-2. It has a molecular weight of 232.24 . The IUPAC name for this compound is 4-(4-oxo-1,4-dihydro-2-quinazolinyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-6,13H,3,7H2,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学研究应用
Application 1: Antifungal Agent
- Summary of Application : This compound has been used in the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides, which have shown promising antifungal activity .
- Methods of Application : The compound was synthesized by combining phthalic anhydride with anilines and anthranilamide in water without any catalyst . The reactions are simple to set up, have excellent yields, and employ water as solvent, making their synthesis an environmentally friendly procedure .
- Results or Outcomes : All synthesized compounds were tested against fungal strains, and compounds 4c, 4d, 4g, and 4i showed prominent activity .
Application 2: Synthesis of N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- Summary of Application : The compound has been used in the synthesis of N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide and various N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives .
- Methods of Application : The reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation was accompanied by decarboxylation with formation of 3-amino-3,4-dihydroquinazolin-4-one, and acylation of the latter with succinic anhydride gave N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide .
- Results or Outcomes : The synthesized N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide was successfully converted into various N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinamic acid derivatives .
Application 3: Antimicrobial Agent
- Summary of Application : This compound has been used in the synthesis of various derivatives that have shown promising antimicrobial activity .
- Methods of Application : The compound was reacted with primary aromatic amines, heterocyclic amines, and diamines under different conditions .
- Results or Outcomes : Most of the tested compounds displayed variable inhibitory effects on the growth of the tested Gram-positive and Gram-negative bacterial strains and also against antifungal strains .
Application 4: Anti-HIV and Antibacterial Activities
- Summary of Application : The compound has been used in the synthesis of a new series of 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones .
- Methods of Application : The details of the synthesis process are not provided in the source .
- Results or Outcomes : The details of the results or outcomes are not provided in the source .
Application 5: Antitumor and Anticancer Agent
- Summary of Application : Quinazolin-4(1H)-ones, which can be derived from this compound, have a wide range of applications such as antitumor and anticancer .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 6: Anti-HIV and Antibacterial Activities
- Summary of Application : The compound has been used in the synthesis of a new series of 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones .
- Methods of Application : The details of the synthesis process are not provided in the source .
- Results or Outcomes : The details of the results or outcomes are not provided in the source .
安全和危害
属性
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFDMAFCDCNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295034 | |
| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
CAS RN |
95494-51-2 | |
| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



